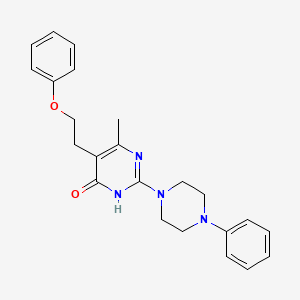![molecular formula C15H20N2 B11193261 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B11193261.png)
1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a complex heterocyclic compound that features an indole core fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydro-β-carboline intermediate, which can be further modified to introduce the isobutyl group and complete the azepine ring formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the azepine ring, leading to different tetrahydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.
Scientific Research Applications
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core can mimic natural substrates or ligands, allowing it to modulate biological pathways. For instance, it may inhibit or activate specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
1,3,4,5-Tetrahydro-6H-azepino[5,4,3-cd]indol-6-one: This compound shares a similar core structure but lacks the isobutyl group.
8-Fluoro-2-(4-((methylamino)methyl)phenyl)-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one: This derivative includes a fluorine atom and a methylamino group, providing different chemical properties.
Uniqueness: 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is unique due to its specific substitution pattern and the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(2-methylpropyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene |
InChI |
InChI=1S/C15H20N2/c1-11(2)9-17-10-13-6-7-16-8-12-4-3-5-14(17)15(12)13/h3-5,10-11,16H,6-9H2,1-2H3 |
InChI Key |
MRVPSQYIHNWJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2CCNCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193178.png)
![N-(4-fluorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11193181.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11193200.png)

![2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11193206.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11193227.png)
![N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide](/img/structure/B11193228.png)
![Prop-2-en-1-yl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11193236.png)
![N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide](/img/structure/B11193244.png)
![2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11193249.png)
![3-(3,4-Dimethylphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193256.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11193263.png)
![N-(3,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11193279.png)
